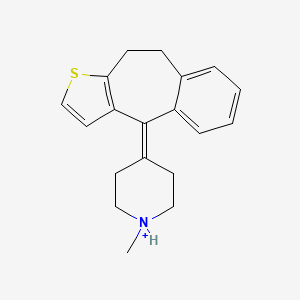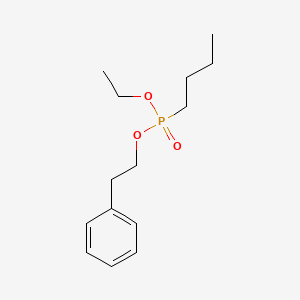
Ethyl 2-phenylethyl butylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-phenylethyl butylphosphonate is a phosphonic ester obtained by the esterification of both the hydroxy groups of butylphosphonic acid with ethanol and 2-phenylethanol respectively. It has a role as a metabolite. It derives from a butylphosphonic acid.
Wissenschaftliche Forschungsanwendungen
Potential Antigen Inhibitors
Ethyl 2-phenylethyl butylphosphonate has potential applications as an antigen inhibitor. Research demonstrates the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates as potential antigen 85C inhibitors, using strategies like Ullman diaryl ether synthesis combined with benzyl- and trityl protection for phenol hydroxyl groups (Frlan, Gobec, & Kikelj, 2007).
Corrosion Inhibition
This compound derivatives have been investigated for their corrosion inhibition efficiency. A study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives revealed their effectiveness in inhibiting mild steel corrosion in acidic solutions. This study highlights the relationship between molecular structure and inhibition efficiency, supported by both experimental and theoretical (DFT) findings (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Synthesis of Alkynes
In the field of organic synthesis, derivatives of this compound are used in the synthesis of alkynes. For instance, diethyl (dichloromethyl)phosphonate has been used in the synthesis of (4-methoxyphenyl)ethyne, demonstrating the role of these compounds in complex chemical syntheses (Marinetti & Savignac, 2003).
Adhesive Polymer Synthesis
This compound is also relevant in the synthesis of adhesive polymers. Research on 2-(dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, synthesized by hydrolyzing related acrylates, highlights the role of phosphonic acid monomers in creating hydrolytically stable polymers with potential adhesive properties (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Butyrylcholinesterase Inhibition
Another significant application is in inhibiting butyrylcholinesterase (BChE). Studies on 2-chloro-1-(substituted-phenyl)ethylphosphonic acids have explored their role as irreversible inhibitors of BChE. These compounds have shown high affinity and potency in inhibiting enzyme activity, indicating potential applications in related fields (Zhang & Casida, 2002).
Eigenschaften
Molekularformel |
C14H23O3P |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-[butyl(ethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-3-5-13-18(15,16-4-2)17-12-11-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |
InChI-Schlüssel |
PQWBNCIKGJGHRR-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



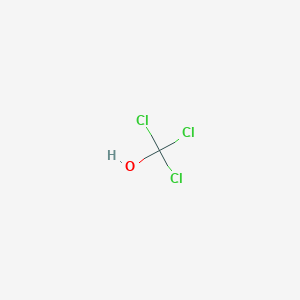

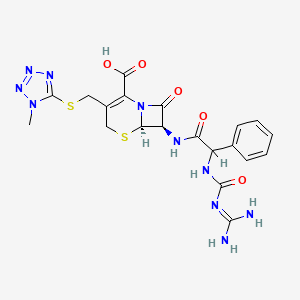
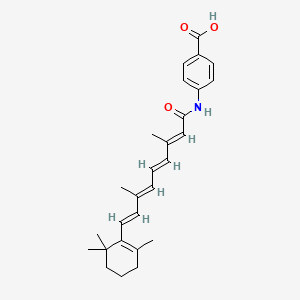


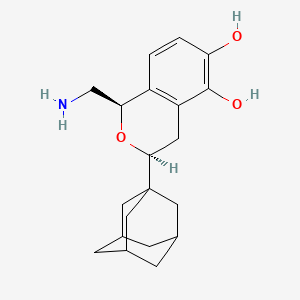
![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)


![(9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1233440.png)

